N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide is a useful research compound. Its molecular formula is C16H12ClN3O2 and its molecular weight is 313.74 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(2-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide is 313.0618043 g/mol and the complexity rating of the compound is 446. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Synthesis and Structural Analysis : A study by Xin Zhou and Jing‐jun Ma (2012) detailed the synthesis and characterization of 2-cyano-N'-(2-chlorobenzylidene)acetohydrazide and its analog. These compounds were prepared and characterized by elemental analysis, NMR, and single crystal X-ray diffraction. The study provided insights into their molecular structure, indicating trans configurations with respect to the C=N double bonds. The crystal structures were stabilized by N–H···O hydrogen bonds and weak π···π interactions (Zhou & Ma, 2012).
Antimicrobial and Antileishmanial Activities
Antimicrobial Properties : Research has been conducted on the antimicrobial potential of analogs of N'-(2-chlorobenzylidene)-2-(2-cyanophenoxy)acetohydrazide. For instance, a study evaluated the antibacterial and antifungal activities of newly synthesized imines and thiazolidinones derived from acetohydrazide compounds, indicating potential antimicrobial applications (Fuloria et al., 2009).
Antileishmanial Activity : Another study focused on the in vitro antileishmanial activity of new 2-(substitutedphenoxy)-N-[(aryl)methylidene]acetohydrazide analogs against Leishmania donovani. This research identified compounds with promising antileishmanial activity, highlighting the therapeutic potential of these compounds in leishmaniasis treatment (Ahsan et al., 2016).
Anticancer Activity
Anticancer Agents Development : Efforts have also been made to explore the anticancer activities of aryloxyacetic acid hydrazide derivatives. A study synthesized and evaluated the anticancer properties of 2-(4-chloro-3-methylphenoxy)-N'-[(aryl)methylidene]acetohydrazides on various cancer cell lines, identifying compounds with significant growth inhibition, particularly against gastric cancer cell lines. This research underscores the potential of these compounds as anticancer agents (Şenkardeş et al., 2021).
Corrosion Inhibition
Corrosion Inhibitor for Metals : The compound and its derivatives have been investigated for their role as corrosion inhibitors. A study using 2-cyano-N-(4-morpholinobenzyldine) acetohydrazide showed it as an effective corrosion inhibitor for galvanized steel and stainless steel in sulfuric acid, revealing the compound's potential in protecting metals from corrosion (Gaber, 2021).
Properties
IUPAC Name |
N-[(E)-(2-chlorophenyl)methylideneamino]-2-(2-cyanophenoxy)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClN3O2/c17-14-7-3-1-6-13(14)10-19-20-16(21)11-22-15-8-4-2-5-12(15)9-18/h1-8,10H,11H2,(H,20,21)/b19-10+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVPDRVMMZPKDSX-VXLYETTFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=NNC(=O)COC2=CC=CC=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=N/NC(=O)COC2=CC=CC=C2C#N)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.